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Compound of Interest

Compound Name: CP 122721

Cat. No.: B1669467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of CP 122721
hydrochloride salt, a potent and selective neurokinin-1 (NK1) receptor antagonist. The

information is curated for researchers, scientists, and professionals in drug development, with a

focus on its chemical and pharmacological characteristics, relevant experimental

methodologies, and its mechanism of action.

Core Properties
CP 122721 is a non-peptide small molecule that has been investigated for its potential

therapeutic effects in a variety of conditions, including depression, emesis (vomiting), and

inflammatory diseases.[1] It is an analog of the earlier NK1 receptor antagonist, CP-99,994,

with a trifluoromethoxy group substitution on the o-methoxybenzyl ring, which contributes to its

improved in vivo activity.[1][2]

Physicochemical Properties
The hydrochloride salt form of CP 122721 enhances its solubility in aqueous solutions, a crucial

property for experimental and potential therapeutic applications. A summary of its key

physicochemical properties is presented in Table 1.
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Property Value Source(s)

Chemical Name

(+)-(2S,3S)-3-(2-methoxy-5-

trifluoromethoxybenzyl)amino-

2-phenylpiperidine

hydrochloride

[3]

Molecular Formula C₂₀H₂₃F₃N₂O₂·2HCl [4][5][6]

Molecular Weight 453.33 g/mol [4][5][6]

CAS Number 145877-52-7 [4][5][6]

Appearance White to off-white solid

Solubility
Soluble to 100 mM in water

and DMSO
[4][5]

Purity
≥98% (typically assessed by

HPLC)
[4][5]

Storage Conditions Store at -20°C [4][5][6]

Pharmacological Profile
CP 122721 hydrochloride is a high-affinity antagonist of the human NK1 receptor.[3][4][7] Its

pharmacological activity has been characterized in various in vitro and in vivo models,

demonstrating its potency and central nervous system penetration. Key pharmacological

parameters are summarized in Table 2.
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Parameter Value Assay System Source(s)

pIC₅₀ 9.8

Human NK1 receptor

expressed in IM-9

cells

[3][4][7]

IC₅₀ 7 nM

Substance P-induced

excitation of locus

ceruleus cells in

guinea pig brain slices

[3][4][5]

ID₅₀ 0.01 mg/kg, p.o.

Capsaicin-induced

plasma extravasation

in guinea pig lung

[3]

ID₅₀ 0.2 mg/kg, p.o.

Sar⁹, Met(O₂)¹¹-SP-

induced locomotor

activity in guinea pigs

[3]

Mechanism of Action and Signaling Pathway
CP 122721 exerts its effects by blocking the action of Substance P (SP), the endogenous

ligand for the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that,

upon activation by SP, initiates a signaling cascade. CP 122721 acts as a non-competitive

antagonist, suggesting it binds to a site on the receptor that is distinct from the SP binding site,

thereby preventing the conformational change necessary for signal transduction.[3] This results

in an insurmountable blockade of the actions of SP.[3]

The binding of Substance P to the NK1 receptor primarily activates the Gq alpha subunit of the

associated G-protein. This initiates a signaling cascade that involves the activation of

phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate

(PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while

DAG activates protein kinase C (PKC). These events lead to various downstream cellular

responses.

Below is a diagram illustrating the Substance P/NK1 receptor signaling pathway and the point

of inhibition by CP 122721.
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Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below to provide

a practical guide for researchers.

NK1 Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the NK1 receptor.

Objective: To quantify the interaction between CP 122721 and the human NK1 receptor.

Cell Line: A human cell line endogenously expressing the NK1 receptor, such as the IM-9

lymphoblast cell line, is commonly used.[3]

Radioligand: A radiolabeled Substance P analog, typically [¹²⁵I]Bolton-Hunter-Substance P

([¹²⁵I]BH-SP), is used as the competitive ligand.

Methodology:

Membrane Preparation: IM-9 cells are cultured and harvested. The cell membranes are

isolated through a series of homogenization and centrifugation steps.

Binding Reaction: A constant concentration of the radioligand is incubated with the cell

membrane preparation in the presence of varying concentrations of the test compound

(CP 122721).

Incubation: The reaction is incubated to allow binding to reach equilibrium.

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters. The filters trap the membranes with the bound radioligand.

Quantification: The amount of radioactivity trapped on the filters is measured using a

gamma counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. Non-specific binding is determined in the

presence of a high concentration of unlabeled Substance P. The pIC₅₀ is then calculated

as the negative logarithm of the IC₅₀.
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3.2.1. Capsaicin-Induced Plasma Extravasation in Guinea Pig

This model assesses the ability of a compound to block neurogenic inflammation mediated by

the release of Substance P from sensory nerves.

Objective: To evaluate the in vivo efficacy of CP 122721 in inhibiting neurogenic

inflammation.

Animal Model: Male Hartley guinea pigs are typically used.

Methodology:

Dosing: Animals are pre-treated with CP 122721 hydrochloride (administered orally, p.o.)

or vehicle at various doses.

Induction of Extravasation: After a set pre-treatment time, animals are challenged with an

aerosolized solution of capsaicin to induce the release of Substance P in the lungs,

leading to plasma extravasation.

Tracer Injection: A dye, such as Evans Blue, is injected intravenously prior to the capsaicin

challenge. Evans Blue binds to plasma albumin and is used to quantify the extent of

plasma leakage into the tissues.

Tissue Collection: After a defined period following the capsaicin challenge, the animals are

euthanized, and the lungs are perfused and collected.

Quantification: The amount of Evans Blue dye that has extravasated into the lung tissue is

extracted and quantified spectrophotometrically.

Data Analysis: The dose of CP 122721 that causes a 50% inhibition of the capsaicin-

induced plasma extravasation (ID₅₀) is calculated.[3]

3.2.2. Substance P-Induced Excitation of Locus Ceruleus Neurons

This in vitro brain slice electrophysiology model assesses the functional antagonism of NK1

receptors in the central nervous system.
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Objective: To determine the functional inhibitory effect of CP 122721 on neuronal activity

mediated by NK1 receptors.

Preparation: Brain slices containing the locus ceruleus are prepared from guinea pigs.

Methodology:

Recording: Extracellular single-unit recordings are made from spontaneously active

neurons in the locus ceruleus.

Substance P Application: Substance P is applied to the brain slice, which causes a

characteristic increase in the firing rate of the neurons.

Antagonist Application: The brain slice is then perfused with a solution containing CP
122721 at various concentrations.

Challenge with Substance P: In the presence of CP 122721, the effect of a subsequent

application of Substance P on neuronal firing is recorded.

Data Analysis: The concentration of CP 122721 that produces a 50% inhibition of the

Substance P-induced increase in neuronal firing (IC₅₀) is determined.[3][4][5]

Pharmacokinetics and Metabolism
Studies in rats have shown that CP 122721 is extensively metabolized following oral

administration.[8] Key pharmacokinetic parameters in rats are presented in Table 3.

Parameter Male Rat Female Rat Source(s)

t₁/₂ (h) 3.1 2.2 [8]

Cₘₐₓ (ng/mL) 941 476 [8]

Tₘₐₓ (h) 0.5 0.5 [8]

The major metabolic pathways for CP 122721 in rats include O-demethylation, aromatic

hydroxylation, and glucuronidation.[8] A novel oxidative pathway involving the cleavage of the

O-aromatic ring has also been identified.[8] It is important to note that only a small fraction
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(approximately 1.5%) of the circulating radioactivity in plasma is attributable to the unchanged

parent drug, indicating a high degree of first-pass metabolism.[8]

Synthesis
CP 122721 was developed as a second-generation NK-1 receptor antagonist, building upon

the structure of CP-99,994.[2] The synthesis involves the preparation of the chiral 2-phenyl-3-

aminopiperidine core, followed by the coupling of the 2-methoxy-5-trifluoromethoxybenzyl side

chain. The synthesis and structure-activity relationships of various benzylamine side chain

analogs have been described in the literature, highlighting the importance of the 5-

trifluoromethoxy substitution for enhanced in vivo potency.[2]

Safety and Handling
As with any laboratory chemical, CP 122721 hydrochloride salt should be handled with

appropriate safety precautions.

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety

glasses, and gloves.

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated

area.

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at -20°C.

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the specific Safety Data Sheet

(SDS) provided by the supplier.

Conclusion
CP 122721 hydrochloride salt is a valuable research tool for investigating the role of the

Substance P/NK1 receptor system in various physiological and pathological processes. Its high

affinity, selectivity, and in vivo activity make it a potent antagonist for both in vitro and in vivo

studies. This guide provides a foundational understanding of its properties and the
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experimental methodologies used to characterize its activity, serving as a resource for

researchers in the fields of neuroscience, pharmacology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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